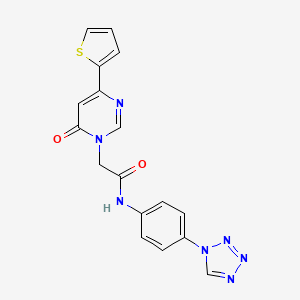

![molecular formula C22H18N2O3S2 B2458621 N-(2-(benzo[d]thiazol-2-yl)phényl)-4-(éthylsulfonyl)benzamide CAS No. 941999-02-6](/img/structure/B2458621.png)

N-(2-(benzo[d]thiazol-2-yl)phényl)-4-(éthylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

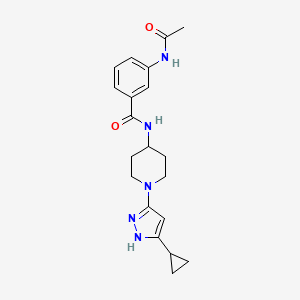

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been used as a fluorescent sensor for Zn (II) recognition in aqueous solution . It has also been synthesized as part of a series of novel derivatives for anti-inflammatory properties .

Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit enzymes or bind to receptors, altering their function and leading to the observed biological effects .

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .

Pharmacokinetics

The admet (absorption, distribution, metabolism, excretion, and toxicity) calculation showed a favorable pharmacokinetic profile of some synthesized benzothiazole derivatives . This suggests that the compound could have good bioavailability.

Result of Action

These could include inhibition of cell growth and proliferation, modulation of inflammatory responses, and alteration of metabolic processes .

Action Environment

For instance, solvent effects have been found to affect the excited-state hydrogen bonds and proton transfers of certain benzothiazole derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

BPTES has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized in a laboratory setting. It is also highly selective and specific, making it an ideal candidate for cancer treatment. However, BPTES has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the development of combination therapies that include BPTES. Combination therapies may be more effective than single-agent therapies in treating cancer. Finally, there is a need for further research on the safety and efficacy of BPTES in vivo. Clinical trials are needed to determine the safety and efficacy of BPTES in humans.

Conclusion:

BPTES is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. BPTES has several advantages for lab experiments, including its selectivity and specificity. However, it also has some limitations, including its solubility and short half-life. There are several future directions for research on BPTES, including the development of more potent and selective glutaminase inhibitors and the development of combination therapies that include BPTES.

Méthodes De Synthèse

BPTES can be synthesized through a multi-step process starting from commercially available chemicals. The synthesis involves the reaction of 2-aminobenzothiazole with 4-bromoethylsulfonylbenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to obtain the final product, BPTES. The synthesis is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Sondes et capteurs fluorescents

- N-(2-(benzo[d]thiazol-2-yl)phényl)-4-(éthylsulfonyl)benzamide (BTZ) et ses dérivés ont été étudiés comme sondes et capteurs fluorescents. Leurs propriétés photophysiques uniques les rendent appropriés pour la détection d'ions ou de molécules spécifiques dans les systèmes biologiques . Par exemple :

- Détection d'ions fluorure: Un polymère contenant une fraction benzothiazole a montré une grande sélectivité pour la détection d'ions fluorure par rapport aux autres anions .

- Effets de solvant: La réaction de transfert de proton intramoléculaire à l'état excité (ESIPT) de BTZ est influencée par la polarité du solvant, ce qui a des implications pour l'optoélectronique et les outils analytiques .

Matériaux optoélectroniques

- Les dérivés de BTZ ont des applications potentielles dans les dispositifs optoélectroniques en raison de leurs propriétés d'émission réglables. Les aspects clés comprennent :

- Double fluorescence: En solution, les ligands BTZ présentent une double fluorescence (émission énolique et émission cétonique) en raison du transfert de proton intramoléculaire à l'état excité (ESIPT). Cependant, dans les films minces solides, seule une émission est observée .

- Emission accrue: Les complexes difluorobore de BTZ présentent des décalages vers le bleu significatifs et une émission accrue par rapport aux ligands. Par exemple, BTZ-PI-BF2 et BTZ-IM-BF2 présentent des augmentations maximales de 1,35 % et 3,08 %, respectivement .

Photocatalyse et capture de la lumière

- Les composés à base de BTZ ont été étudiés pour des applications photocatalytiques et la capture de la lumière :

En résumé, le this compound et ses dérivés sont prometteurs dans divers domaines, de la détection de fluorescence à l'optoélectronique et à la photocatalyse. Les chercheurs continuent d'étudier leurs propriétés et leurs applications, ce qui en fait des sujets intrigants pour l'exploration scientifique . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCHZIPSDLIITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)

![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2458561.png)